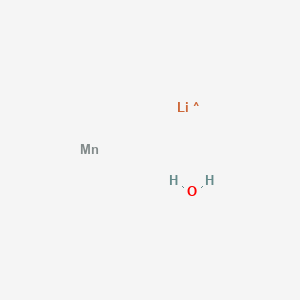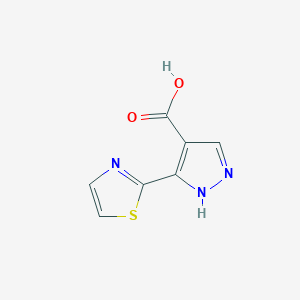
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrazole rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate to form the thiazole ring. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The aromatic nature of the thiazole and pyrazole rings allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens, alkyl groups, or nitro groups .
科学研究应用
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole and pyrazole rings can bind to enzymes and receptors, altering their activity. This can lead to the inhibition of enzyme function or the activation/blocking of receptors, thereby affecting biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid share the thiazole ring but differ in their functional groups and overall structure.
Pyrazole derivatives: Compounds like pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid share the pyrazole ring but differ in their functional groups and overall structure.
Uniqueness
3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of both thiazole and pyrazole rings in a single molecule. This dual-ring structure provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications .
属性
分子式 |
C7H5N3O2S |
|---|---|
分子量 |
195.20 g/mol |
IUPAC 名称 |
5-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)4-3-9-10-5(4)6-8-1-2-13-6/h1-3H,(H,9,10)(H,11,12) |
InChI 键 |
KAHYNNONHJOWNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=C(C=NN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



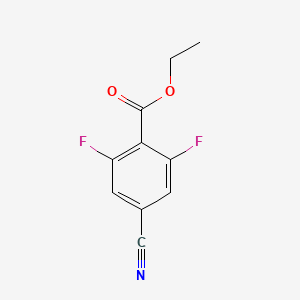
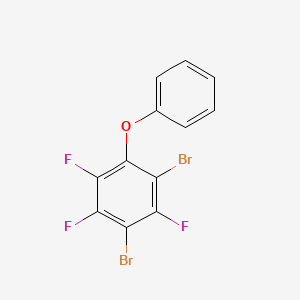

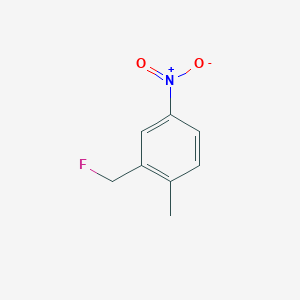
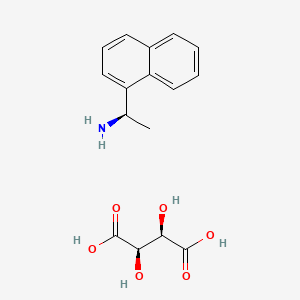
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)
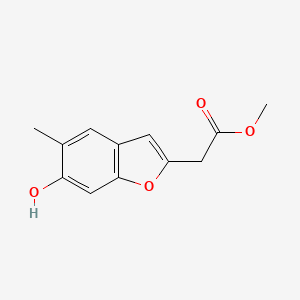

![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
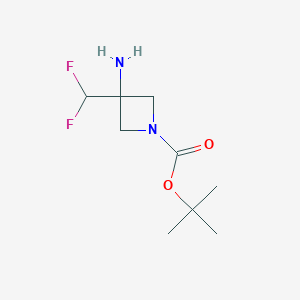
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)
